
N-4H-1,2,4-triazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4H-1,2,4-triazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to have potential as a therapeutic agent for the treatment of various types of cancers, including hematologic malignancies and solid tumors.
Mecanismo De Acción
TAK-659 is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 disrupts the BCR signaling pathway, leading to the death of cancer cells. TAK-659 has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling pathways.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. TAK-659 has also been shown to modulate the immune system by reducing the number of regulatory T-cells and increasing the number of effector T-cells, leading to enhanced anti-tumor immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit other kinases involved in T-cell signaling, and its potential as a therapeutic agent for the treatment of various types of cancers. However, TAK-659 also has some limitations, including its limited solubility in water and its potential toxicity in vivo.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of interest is the investigation of the potential use of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in vivo, as well as its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 4-amino-1,2,4-triazole in the presence of a base. The resulting intermediate is then treated with various reagents to obtain the final product. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models and has shown promising results as a therapeutic agent for the treatment of various types of cancers. In particular, TAK-659 has been shown to be effective in the treatment of hematologic malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also shown potential as a treatment for solid tumors, including non-small cell lung cancer (NSCLC).
Propiedades
IUPAC Name |
N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c15-19(16,13-14-6-11-12-7-14)8-1-2-9-10(5-8)18-4-3-17-9/h1-2,5-7,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSWRCYRIMWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)

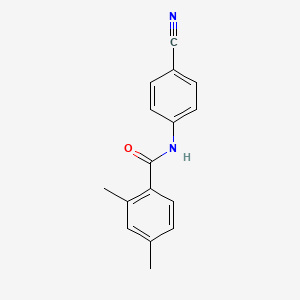
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
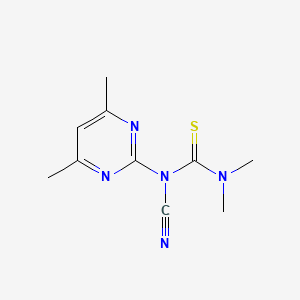
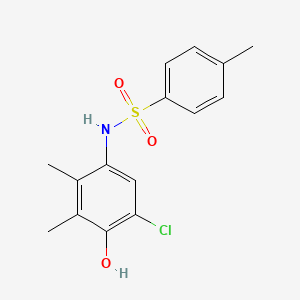

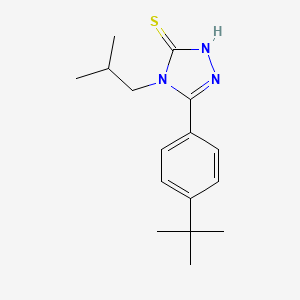

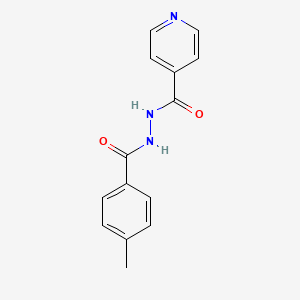
![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
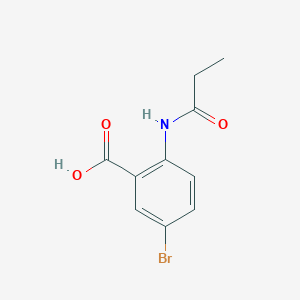
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)